2-Aminoadamantane-2-carboxamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

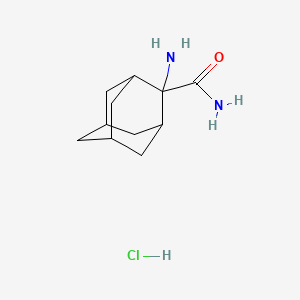

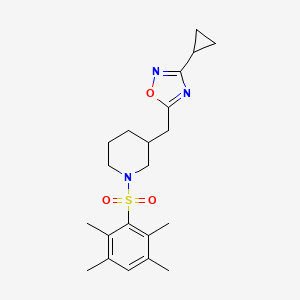

2-Aminoadamantane-2-carboxamide hydrochloride is an organic compound with the molecular formula C11H19ClN2O and a molecular weight of 230.74 . It appears as a powder .

Synthesis Analysis

The synthesis of 2-Aminoadamantane-2-carboxamide hydrochloride involves several steps. One method involves the reaction of 2-adamantone with (NH4)2CO3 and NaCN, followed by processing in a microwave unit . The resultant solid is then recrystallized from THF .Molecular Structure Analysis

The molecular structure of 2-Aminoadamantane-2-carboxamide hydrochloride consists of an adamantane backbone with an amino group substituted at one of the four tertiary carbons .Physical And Chemical Properties Analysis

2-Aminoadamantane-2-carboxamide hydrochloride is a powder that is stored at room temperature . Its chemical formula is C11H19ClN2O and it has a molecular weight of 230.74 .科学的研究の応用

Antiviral Activity

2-Aminoadamantane-2-carboxamide hydrochloride exhibits antiviral properties. It is structurally related to amantadine, a well-known antiviral drug used against influenza A viruses. Researchers have explored its potential as an antiviral agent, particularly against influenza and other viral infections. Mechanistically, it interferes with viral uncoating by blocking the M2 ion channel protein, preventing viral replication .

Neuroprotection and Neurodegenerative Diseases

The adamantane core of this compound suggests potential neuroprotective effects. Researchers have investigated its role in protecting neurons from oxidative stress, excitotoxicity, and neuroinflammation. It may hold promise in conditions like Parkinson’s disease, Alzheimer’s disease, and other neurodegenerative disorders. Further studies are needed to elucidate its mechanisms and therapeutic potential .

Ion Channel Modulation

Due to its structural similarity to amantadine, 2-aminoadamantane-2-carboxamide hydrochloride interacts with ion channels. It can modulate NMDA receptors, which play a crucial role in synaptic plasticity and memory. Researchers have explored its effects on neuronal excitability and synaptic transmission .

Chemical Synthesis and Derivatives

Beyond its biological applications, this compound serves as a building block in organic synthesis. Chemists use it to create derivatives with modified functional groups. For instance, modifying the carboxamide group can lead to novel compounds with diverse properties. Researchers have synthesized derivatives for drug development and material science .

Analytical Chemistry

2-Aminoadamantane-2-carboxamide hydrochloride finds use in analytical chemistry. It acts as a derivatization reagent for liquid chromatography (HPLC). By reacting with specific functional groups, it enhances the detectability of compounds, allowing precise quantification. Researchers have employed it in drug analysis, environmental monitoring, and metabolomics studies .

Pharmacokinetics and Blood-Brain Barrier Penetration

Studies have explored the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion. Additionally, its ability to cross the blood-brain barrier is of interest. Researchers investigate its potential as a carrier for drug delivery to the central nervous system .

作用機序

Safety and Hazards

特性

IUPAC Name |

2-aminoadamantane-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O.ClH/c12-10(14)11(13)8-2-6-1-7(4-8)5-9(11)3-6;/h6-9H,1-5,13H2,(H2,12,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOOZLHVJDSKQER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3(C(=O)N)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminoadamantane-2-carboxamide hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-fluorophenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B2607139.png)

![4-ethoxy-3-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2607146.png)

![Ethyl 2-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2607148.png)

![Ethyl 2-[[4-(4-ethoxyphenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2607152.png)

![2-[1-(3-Fluoro-4-methoxyphenyl)sulfonylazetidin-3-yl]triazole](/img/structure/B2607155.png)

![3-Methyl-2-{[3-(morpholine-4-sulfonyl)phenyl]formamido}butanoic acid](/img/structure/B2607157.png)